Technical Guide: Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate
Technical Guide: Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate
The following is an in-depth technical guide on Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate (CAS 1251022-83-9), structured for researchers and drug development professionals.
CAS: 1251022-83-9 | Formula: C₁₃H₂₄N₂O₂ | MW: 240.34 g/mol [1]
Executive Summary: The Rise of the 7-Membered Spirocycle
In modern medicinal chemistry, the "escape from flatland" is driven by the need for higher
Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is a critical intermediate that combines a rigid, strained azetidine ring (4-membered) with a flexible, lipophilic azepane ring (7-membered).[1] This unique "rigid-flexible" duality allows for precise vector positioning of pharmacophores while modulating hydrodynamic volume, making it an ideal scaffold for GPCR ligands (e.g., GLP-1 agonists) and Kinase inhibitors (e.g., LATS1/2).[1]
Chemical Profile & Structural Logic[1][2]
Nomenclature and Numbering
The "2,5-diazaspiro[3.6]decane" nomenclature defines the precise location of the nitrogen atoms relative to the spiro-quaternary carbon.[1]
-
Position 2 (Azetidine): Located in the 4-membered ring, beta to the spiro center.[1] This nitrogen is protected by the Tert-butoxycarbonyl (Boc) group in this CAS entry.[1]
-
Position 5 (Azepane): Located in the 7-membered ring, adjacent (alpha) to the spiro center.[1] This positioning creates a local gem-diamine-like environment but separated by the spiro carbon, influencing basicity and pKa.[1]
| Property | Value | Note |
| CAS Registry Number | 1251022-83-9 | |
| Molecular Weight | 240.34 | |
| Exact Mass | 240.1838 | |
| ClogP | ~1.8 - 2.2 | Predicted; highly dependent on conformation.[1] |
| pKa (Calculated) | ~9.5 - 10.5 | For the free secondary amine (N5).[1] |
| Physical State | Solid / Low-melting solid | Often supplied as a waxy solid or viscous oil.[1] |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Conformational Dynamics
Unlike the rigid spiro[3.3] system, the [3.6] system exhibits ring puckering in the azepane moiety.[1] The 7-membered ring can adopt twist-chair or twist-boat conformations, allowing the N5-substituent to sample a larger volume of chemical space.[1] This "induced fit" capability is advantageous for binding to flexible pockets in enzymes like DYRK1A or LATS1/2 [1, 2].[1]
Synthetic Pathways
The synthesis of 2,5-diazaspiro[3.6]decane systems is non-trivial due to the thermodynamic challenge of closing a 7-membered ring.[1] The most robust industrial route involves Ring Expansion of a spiro[3.5] precursor.[1]
The Ring Expansion Strategy (Schmidt/Beckmann)
This protocol utilizes a commercially available spiro[3.5] ketone to generate the [3.6] lactam, which is subsequently reduced.[1] This method ensures the correct regiochemistry (N adjacent to spiro center).[1]
Step-by-Step Protocol:
-
Precursor Selection: Start with Tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate .[1]
-
Ring Expansion (Beckmann Rearrangement):
-
Treat the ketone with hydroxylamine hydrochloride (
) and sodium acetate in ethanol to form the oxime.[1] -
Activate the oxime (e.g., with Tosyl chloride or Thionyl chloride) to induce rearrangement.[1]
-
Result: Formation of the 7-membered lactam (2-oxo-azepane derivative).[1] The nitrogen inserts adjacent to the quaternary carbon due to migratory aptitude.
-
-
Lactam Reduction:
-
Workup:
Visualization of Synthesis Logic
Caption: Synthesis via Beckmann rearrangement allows controlled expansion from the accessible 6-ring to the 7-ring scaffold.[1]
Applications in Drug Discovery[1]
Kinase Inhibition (LATS1/2 & DYRK1A)
The spiro[3.6] scaffold has been cited in patent literature for inhibitors of LATS1/2 (Large Tumor Suppressor kinase) and DYRK1A [3, 4].[1]
-
Mechanism: The azetidine nitrogen (N2) is often used as the attachment point to the kinase hinge-binding motif (via the Boc-deprotected amine), while the azepane nitrogen (N5) projects a solubilizing group or "tail" into the solvent-exposed region.[1]
-
Advantage: The 7-membered ring provides a unique angle of exit (
vs for piperazines), potentially picking up novel H-bond interactions in the ribose binding pocket.[1]
GLP-1 Agonists
Recent patents (e.g., WO2022052958) highlight the use of spiro-heterocycles, including 2,5-diazaspiro[3.6]decane, as core linkers in oral GLP-1 receptor agonists [5].[1] The scaffold serves as a rigid spacer that orients the effector domains while improving oral bioavailability compared to flexible alkyl chains.[1]
Handling & Stability Protocols
Deprotection (Boc Removal)
To utilize the N2 position, the Boc group must be removed.[1]
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Caution: The resulting diamine salt is highly polar.
-
Purification: Avoid aqueous extraction if possible; precipitate the salt with diethyl ether. If free-basing is required, use SCX-2 solid-phase extraction columns to trap the amine and elute with
/MeOH.[1]
Storage[1]
-
Hygroscopicity: The free base (N5) is prone to absorbing atmospheric
to form carbamates.[1] Store strictly in sealed vials under argon. -
Stability: Stable at room temperature for weeks if protected (Boc). Long-term storage should be at -20°C.[1]
References
-
Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1] Link[1]
-
Zheng, Y., & Tice, C. M. (2016).[1] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.[1]
-
Genentech, Inc. (2022).[1][2] "2,8-Diazaspiro[4.5]decane compounds as LATS1/2 Inhibitors." WO2022253341A1.[2] Link
-
BenchChem. (2025).[1] "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry." Technical Whitepaper.
-
Novo Nordisk/Eli Lilly. (2022).[1] "Heterocyclic GLP-1 Agonists."[1] WO2022052958A1. Link
Sources
- 1. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]
- 2. 2, 8-diazaspiro [4.5] decane compounds - Patent WO-2022253341-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
